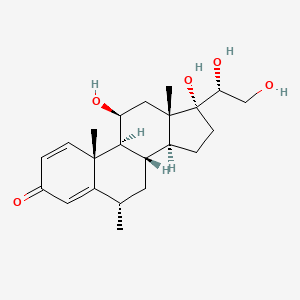
20-Hydroxy methylprednisolone, (20R)-
Overview
Description
20-Hydroxy methylprednisolone (20R)- is a synthetic glucocorticoid corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is a derivative of prednisolone, modified to enhance its therapeutic efficacy. This compound is widely used in medical applications to treat various inflammatory and autoimmune conditions.
Mechanism of Action
Target of Action
The primary target of 20-Hydroxy methylprednisolone, (20R) is the glucocorticoid receptor . This receptor plays a crucial role in the regulation of gene expression and affects numerous physiological systems including immune response, metabolism, and maintenance of homeostasis .
Mode of Action
20-Hydroxy methylprednisolone, (20R) interacts with its target by binding to the glucocorticoid receptor . This binding leads to a change in the receptor’s conformation, allowing it to translocate into the nucleus . Once inside the nucleus, the receptor can regulate gene expression . This regulation can lead to a wide array of physiological effects .
Biochemical Pathways
The interaction of 20-Hydroxy methylprednisolone, (20R) with the glucocorticoid receptor impacts several biochemical pathways. These include pathways involved in inflammation, immune response, and metabolism . The compound’s action can suppress the migration of polymorphonuclear leukocytes, reversing increased capillary permeability, and thus decreasing inflammation .
Pharmacokinetics
Similar compounds like methylprednisolone are well absorbed orally and have a distribution volume of approximately 24 ± 6 l . They are metabolized in the liver to various metabolites . These properties can impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of 20-Hydroxy methylprednisolone, (20R) are diverse due to its wide-ranging impacts on gene expression. It can modulate carbohydrate, protein, and lipid metabolism, maintain fluid and electrolyte homeostasis, and influence cardiovascular, immunologic, musculoskeletal, endocrine, and neurologic physiology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 20-Hydroxy methylprednisolone (20R)- typically involves the modification of prednisolone through chemical reactions that introduce hydroxyl and methyl groups at specific positions on the steroid nucleus. The process requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure the desired stereochemistry.
Industrial Production Methods: In an industrial setting, the production of 20-Hydroxy methylprednisolone (20R)- is carried out using large-scale chemical reactors and advanced purification techniques. The process involves multiple steps, including the initial synthesis of prednisolone, followed by its conversion to the desired compound through controlled chemical reactions. The final product is purified to meet pharmaceutical standards and packaged for distribution.
Chemical Reactions Analysis
Types of Reactions: 20-Hydroxy methylprednisolone (20R)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the steroid nucleus and introducing functional groups that enhance its therapeutic properties.
Common Reagents and Conditions: The reactions typically involve the use of strong oxidizing agents, such as chromium(VI) oxide, and reducing agents like lithium aluminum hydride. Substitution reactions may use halogenating agents, such as thionyl chloride, to introduce halogen atoms at specific positions on the steroid nucleus.
Major Products Formed: The major products formed from these reactions include various hydroxylated and methylated derivatives of prednisolone, each with distinct biological activities and therapeutic applications.
Scientific Research Applications
20-Hydroxy methylprednisolone (20R)- is extensively used in scientific research due to its potent anti-inflammatory and immunosuppressive properties. It is employed in the study of inflammatory and autoimmune diseases, as well as in the development of new therapeutic agents. In chemistry, it serves as a precursor for the synthesis of other corticosteroids and related compounds. In biology, it is used to investigate the mechanisms of inflammation and immune response. In medicine, it is a key component of treatments for conditions such as asthma, rheumatoid arthritis, and inflammatory bowel disease. In industry, it is utilized in the production of pharmaceuticals and other biologically active compounds.
Comparison with Similar Compounds
20-Hydroxy methylprednisolone (20R)- is compared to other corticosteroids, such as prednisone, dexamethasone, and hydrocortisone. While all these compounds share similar anti-inflammatory and immunosuppressive properties, 20-Hydroxy methylprednisolone (20R)- is unique in its enhanced potency and longer duration of action. This makes it particularly useful in the treatment of chronic inflammatory conditions.
Conclusion
20-Hydroxy methylprednisolone (20R)- is a valuable compound in the field of medicine and scientific research. Its potent anti-inflammatory and immunosuppressive properties, along with its unique chemical structure, make it an essential tool in the treatment of various inflammatory and autoimmune diseases. The continued study and development of this compound will likely lead to further advancements in therapeutic applications and scientific understanding.
Properties
IUPAC Name |
(6S,8S,9S,10R,11S,13S,14S,17R)-17-[(1R)-1,2-dihydroxyethyl]-11,17-dihydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,12,14-15,17-19,23,25-27H,5,7-8,10-11H2,1-3H3/t12-,14-,15-,17-,18+,19+,20-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXALFBTWPDTDIR-BRBLPNDGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)([C@@H](CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
387-65-5 | |
| Record name | 20-Hydroxy methylprednisolone, (20R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000387655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 20-HYDROXY METHYLPREDNISOLONE, (20R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S86E58B4X9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B1434077.png)

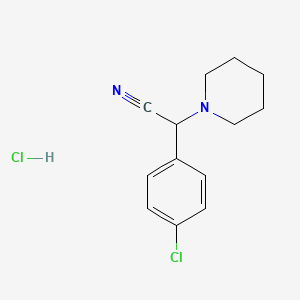
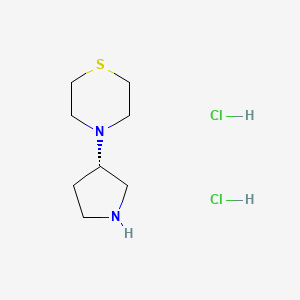
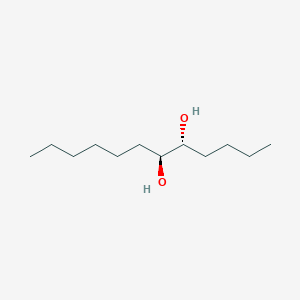
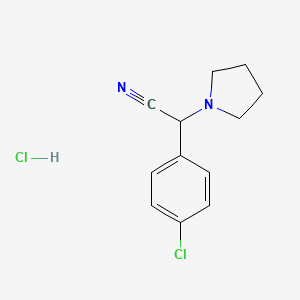
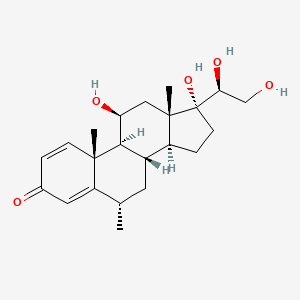
![1-[(3-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1434092.png)
![2-Methyl-3-[methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1434093.png)

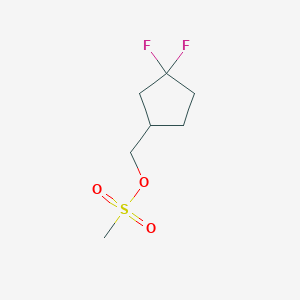

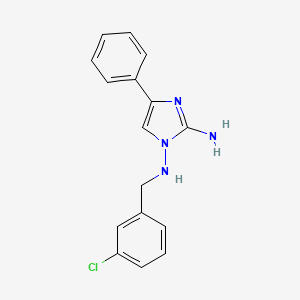
![Methyl 4-[(3-chlorophenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1434100.png)
